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Compound of Interest

Compound Name:
2,5-Dimethylthiophene-3-boronic

acid

Cat. No.: B576047 Get Quote

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-boronic acid (CAS: 162607-23-0)

for Advanced Research and Drug Development

Introduction
2,5-Dimethylthiophene-3-boronic acid is a specialized heterocyclic organic compound that

has emerged as a critical building block in modern synthetic chemistry. Its unique structure,

combining a thiophene ring with a reactive boronic acid moiety, makes it an invaluable tool for

researchers, particularly in the fields of medicinal chemistry and materials science. Thiophene

derivatives are known for their favorable pharmacokinetic properties and their ability to act as

bioisosteres for phenyl rings, often leading to enhanced biological activity and improved

metabolic profiles in drug candidates. The boronic acid group, a cornerstone of palladium-

catalyzed cross-coupling reactions, provides a direct and efficient handle for constructing

complex molecular architectures.

This guide offers a comprehensive overview of 2,5-Dimethylthiophene-3-boronic acid,

delving into its chemical properties, synthesis, reactivity, and applications. It is designed to

serve as a technical resource for scientists and drug development professionals, providing not

only procedural details but also the underlying scientific principles that govern its use. A notable

application of this compound is its use as an intermediate in the development of KRAS G12C

inhibitors, which are at the forefront of targeted cancer therapy for diseases such as pancreatic,

colorectal, and lung cancer.
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Chemical Identity and Properties
Accurate identification and understanding of a compound's physical and chemical properties

are foundational to its successful application in research and development.

Identifiers and Chemical Structure
The structural and identifying information for 2,5-Dimethylthiophene-3-boronic acid is

summarized below.

Identifier Value

CAS Number 162607-23-0

Molecular Formula C₆H₉BO₂S

Molecular Weight 156.01 g/mol

IUPAC Name (2,5-dimethylthiophen-3-yl)boronic acid

SMILES CC1=CC(B(O)O)=C(C)S1

InChI Key RFQHMNWNEOZRLK-UHFFFAOYSA-N

Physicochemical Properties
These properties are crucial for determining appropriate solvents, reaction temperatures, and

storage conditions.
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Property Value Source(s)

Physical Form Solid, white powder

Melting Point 180-183 °C

Boiling Point 311.4 ± 52.0 °C (Predicted)

Density 1.20 ± 0.1 g/cm³ (Predicted)

Purity Typically ≥95%

Solubility
Soluble in water and organic

solvents

Synthesis and Mechanistic Considerations
While commercial suppliers provide this reagent, understanding its synthesis is vital for process

development and cost-effective scale-up. The preparation of aryl boronic acids typically

involves the reaction of an organometallic intermediate with a borate ester, followed by acidic

hydrolysis.

Proposed Synthetic Workflow
A common and effective method involves the ortho-lithiation of a suitable thiophene precursor

followed by borylation. The logical starting material would be 3-bromo-2,5-dimethylthiophene.

The bromine atom directs the metalation and is subsequently replaced.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

3-bromo-2,5-dimethylthiophene

3-lithio-2,5-dimethylthiophene
(Transient Intermediate)

Halogen-Metal Exchange

n-BuLi, THF, -78 °C

Boronate Ester Intermediate

Nucleophilic Attack

Triisopropyl borate
B(O-iPr)₃

2,5-Dimethylthiophene-3-boronic acid

Acid-catalyzed hydrolysis

Aqueous Acid (e.g., HCl)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2,5-Dimethylthiophene-3-boronic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for boronic acid synthesis.

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add 3-bromo-2,5-dimethylthiophene (1.0 equiv) and anhydrous tetrahydrofuran

(THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05

equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
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Causality: The extremely low temperature is critical to prevent side reactions and ensure

regioselective lithiation at the 3-position. n-BuLi is a strong enough base to facilitate the

halogen-metal exchange.

Borylation: After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. The

borate ester is used in slight excess to ensure complete consumption of the highly reactive

lithiated intermediate.

Quenching and Hydrolysis: Allow the reaction to warm slowly to room temperature and stir

for 12 hours. Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric

acid (HCl).

Causality: The acidic workup protonates the boronate ester, leading to hydrolysis and

formation of the final boronic acid.

Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product can be purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of 2,5-Dimethylthiophene-3-boronic acid lies in its function as a coupling

partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most

powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.

The Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps:

oxidative addition, transmetalation, and reductive elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki Coupling
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), 2,5-
Dimethylthiophene-3-boronic acid (1.2-1.5 equiv), and a suitable base such as potassium

phosphate (K₃PO₄) (2.0-3.0 equiv).

Trustworthiness: Using a slight excess of the boronic acid and a stronger, non-nucleophilic

base like K₃PO₄ often drives the reaction to completion and minimizes side reactions like

protodeboronation.
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Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), to the vessel.

**Sol

To cite this document: BenchChem. [2,5-Dimethylthiophene-3-boronic acid CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576047#2-5-dimethylthiophene-3-boronic-acid-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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